Isoamyl acetate - 123-92-2

Isoamyl acetate

Catalog Number: EVT-520540
CAS Number: 123-92-2
Molecular Formula: C7H14O2
CH3COO(CH2)2CH(CH3)2

CH3COO(CH2)2CH(CH3)2
C7H14O2
Molecular Weight: 130.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoamyl acetate (also known as isopentyl acetate) is an organic compound and an ester. It is formed from isoamyl alcohol and acetic acid. [] Isoamyl acetate is a colorless liquid with a strong fruity aroma, similar to bananas and pears. [, ] It is naturally produced by various fruits, including bananas, and is a common component of flavor and fragrance in food, beverages, and other products. [, ]

Isoamyl acetate is used as a model compound in various scientific research fields including food science, microbiology, and chemical engineering due to its well-defined aroma profile and chemical properties. [, , ] Research focuses on its production through both chemical and biological methods, its role in flavor development, and its use in studying olfactory responses and adsorption kinetics. [, , , ]

Future Directions
  • Engineering Yeast Strains: Developing yeast strains with enhanced isoamyl acetate production capacity through genetic engineering and directed evolution can contribute to sustainable and efficient flavor production. [, ]
  • Novel Synthesis Methods: Exploring new catalysts and reaction conditions for isoamyl acetate synthesis, focusing on sustainability and efficiency, remains crucial. This includes expanding the use of environmentally friendly approaches like enzymatic esterification and microfluidic reactors. [, , ]
  • Flavor Release Mechanisms: Investigating the complex mechanisms involved in flavor release from food matrices, focusing on how isoamyl acetate interacts with other food components, can improve food design and sensory perception. [, ]
  • Applications in Bioremediation: Exploring the potential use of isoamyl acetate as a chemoattractant in bioremediation strategies for specific pollutants could lead to innovative environmental solutions. []

Isoamyl alcohol

  • Compound Description: Isoamyl alcohol is a colorless liquid alcohol with a pungent odor. It is the most common of the amyl alcohol isomers, and it naturally occurs as a product of fermentation. [] Isoamyl alcohol is a significant fusel alcohol found in fusel oil, a byproduct of ethanol distillation. [] In various industries, particularly the flavor and fragrance industry, it serves as a precursor to isoamyl acetate. []
  • Relevance: Isoamyl alcohol is a direct precursor to isoamyl acetate. The two compounds share similar structures, with isoamyl acetate being formed by the esterification of isoamyl alcohol with acetic acid. [, , , , , ] This reaction is often catalyzed by enzymes, such as alcohol acetyltransferase (AATFase), found in organisms like Saccharomyces cerevisiae. [, ] The presence and activity of AATFase and esterases, which break down isoamyl acetate, directly influence the production and accumulation of isoamyl acetate in fermentation processes. []

Acetic acid

  • Compound Description: Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound. It is the simplest carboxylic acid after formic acid. [, , ] Acetic acid is an essential ingredient in various industries, including food (as vinegar), chemical, and pharmaceutical sectors.
  • Relevance: Acetic acid is a key reactant in the esterification reaction that produces isoamyl acetate. It reacts with isoamyl alcohol, typically in the presence of a catalyst, to form the ester. [, , , , ] The molar ratio of acetic acid to isoamyl alcohol significantly impacts the yield of isoamyl acetate. [, , , ]

Acetyl coenzyme A

  • Relevance: In the biosynthesis of isoamyl acetate, acetyl-CoA serves as the acetyl group donor. Alcohol acetyltransferase (AATFase) catalyzes the transfer of the acetyl group from acetyl-CoA to isoamyl alcohol, forming isoamyl acetate. [, ] This process is essential in yeast and other organisms for producing isoamyl acetate. [, ]

Ethyl acetate

  • Compound Description: Ethyl acetate, also known as ethyl ethanoate, is a colorless liquid ester with a fruity odor. It is commonly used as a solvent, particularly in the production of lacquers and artificial fruit essences. [] In winemaking, it contributes to the fruity aroma of the final product. []
  • Relevance: Ethyl acetate is another ester produced by yeast during fermentation. It is formed similarly to isoamyl acetate, through the esterification of ethanol with acetic acid. [, ] The production of both esters is influenced by various factors, including yeast strain, fermentation temperature, and medium composition. [, , ] The relative concentrations of these esters, along with other flavor compounds, contribute to the complexity and diversity of aroma profiles in beverages like wine and sake. []

Isobutyl acetate

  • Relevance: Isobutyl acetate is structurally similar to isoamyl acetate, differing only in the branching of the alkyl chain. [] Both esters contribute to the fruity aroma profile in various beverages and are produced by yeast during fermentation. [] Controlling the selective biosynthesis of each ester is crucial for achieving desired flavor profiles in products like beer and sake. []

2-Phenylethyl acetate

  • Compound Description: 2-Phenylethyl acetate is a colorless liquid with a sweet, floral odor, often described as resembling roses or honey. It is a natural component of various fruits, including oranges, apples, and grapes, contributing to their aroma profile. [] In alcoholic beverages like wine, it contributes to the overall sensory experience. []
  • Relevance: Like isoamyl acetate, 2-Phenylethyl acetate is an ester produced by yeast during fermentation. [, , ] Both esters are significantly influenced by the yeast strain used, and certain strains might exhibit a preference for synthesizing one ester over another. [, ] This highlights the importance of yeast strain selection in achieving desired flavor profiles in fermented beverages. []

Other Acetate Esters (Ethyl hexanoate, Ethyl octanoate, Ethyl caproate, Ethyl caprylate, Ethyl decanoate, Hexyl acetate)

  • Compound Description: These compounds are all esters with varying chain lengths and structures. They contribute to a range of fruity and floral aromas in beverages like wine and sake. [, ]
  • Relevance: These esters are produced by yeast during fermentation, similar to isoamyl acetate. [, ] The specific types and concentrations of these esters can be influenced by factors like yeast strain, fermentation temperature, and medium composition. [, ]

L-leucine

  • Compound Description: L-leucine is an essential branched-chain amino acid involved in protein synthesis and various metabolic processes. [, ]
  • Relevance: L-leucine plays a crucial role in the metabolic pathway leading to isoamyl alcohol and subsequently, isoamyl acetate production. [, ] Excess leucine can inhibit this pathway through feedback mechanisms, affecting the production of both compounds. [, ] Yeast mutants resistant to leucine analogs, such as 5,5,5-trifluoro-DL-leucine, have been shown to produce higher levels of isoamyl acetate due to the disruption of this feedback inhibition. [, ]

Linoleic acid

  • Relevance: The presence of linoleic acid in the growth medium of sake yeast (Saccharomyces cerevisiae) has been shown to inversely correlate with the formation of isoamyl acetate. [] This suggests that the fatty acid composition of the yeast cell membrane, which can be influenced by the presence of linoleic acid in the growth medium, might play a role in the regulation of flavor ester production. []
Source and Classification

Isoamyl acetate is classified as an ester formed from the reaction between acetic acid and isoamyl alcohol. It is a naturally occurring compound found in various fruits and is responsible for the characteristic scent of bananas. The compound has the molecular formula C7H14O2C_7H_{14}O_2 and a molecular weight of 130.19 g/mol. Isoamyl acetate falls under the category of low-molecular-weight organic compounds, specifically esters, which are derived from carboxylic acids and alcohols.

Synthesis Analysis

Isoamyl acetate can be synthesized through several methods, primarily involving the esterification reaction between acetic acid and isoamyl alcohol. Various catalysts can be employed to facilitate this process:

  1. Conventional Acid-Catalyzed Esterification:
    • Catalysts: Sulfuric acid or phosphoric acid.
    • Procedure: The reaction mixture is heated under reflux conditions to promote ester formation.
    • Parameters: Typical molar ratios of acetic acid to isoamyl alcohol range from 1:1 to 1:2.5, with temperatures around 150-160 °C for several hours .
  2. Microwave-Assisted Synthesis:
    • This method utilizes microwave heating to enhance reaction rates and yields.
    • Optimal conditions reported include a power setting of 700 W and specific molar ratios that yield up to 93.86% isoamyl acetate .
  3. Enzymatic Synthesis:
    • Catalyst: Immobilized lipase from Candida antarctica (Novozyme 435).
    • Procedure: Conducted in a solvent-free system at ambient pressure with temperatures ranging from 30 °C to 50 °C.
    • This method is noted for its efficiency and lower environmental impact compared to traditional methods .
  4. Cold Esterification Technique:
    • A novel approach that operates at room temperature without external heating.
    • Utilizes sulfuric acid as a catalyst with specific molar ratios of reactants leading to high yields while minimizing energy consumption .
Molecular Structure Analysis

Isoamyl acetate has a distinct molecular structure characterized by its ester functional group. The structural formula can be represented as follows:

CH3 CH2)2C O OCH3\text{CH}_3\text{ CH}_2)_2\text{C O OCH}_3

Key features include:

  • Functional Groups: An ester group (COO-COO-) linked to an isoamyl group (derived from isoamyl alcohol).
  • Bonding: The molecule consists of single bonds between carbon atoms and a double bond between the carbonyl carbon and oxygen.
  • Geometry: The molecular geometry around the carbonyl carbon is trigonal planar due to sp² hybridization.

Relevant Data

  • Boiling Point: Approximately 142 °C.
  • Density: About 0.872 g/cm³ at 20 °C.
Chemical Reactions Analysis

Isoamyl acetate participates in various chemical reactions typical of esters:

  1. Hydrolysis:
    • Isoamyl acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to regenerate isoamyl alcohol and acetic acid.
    • Reaction conditions typically involve heating under reflux.
  2. Transesterification:
    • Isoamyl acetate can react with other alcohols in the presence of a catalyst to form different esters.
  3. Oxidation:
    • Under certain conditions, isoamyl acetate can be oxidized to produce acetic acid.

These reactions are significant for both synthetic applications and degradation pathways in various environments.

Mechanism of Action

The mechanism for the synthesis of isoamyl acetate via acid-catalyzed esterification involves several steps:

  1. Protonation of Acetic Acid:
    • The carbonyl oxygen of acetic acid is protonated by the acid catalyst, increasing electrophilicity.
  2. Nucleophilic Attack:
    • Isoamyl alcohol acts as a nucleophile, attacking the electrophilic carbon atom of the protonated acetic acid to form a tetrahedral intermediate.
  3. Formation of Water and Regeneration of Catalyst:
    • The tetrahedral intermediate collapses, leading to the elimination of water and formation of isoamyl acetate while regenerating the catalyst .

This mechanism highlights the role of acids in facilitating ester formation through protonation steps that enhance nucleophilic attack.

Physical and Chemical Properties Analysis

Isoamyl acetate exhibits several notable physical and chemical properties:

  • Appearance: Colorless liquid with a characteristic fruity odor.
  • Solubility: Soluble in organic solvents such as ethanol and ether; poorly soluble in water.
  • Reactivity: Sensitive to strong bases; can undergo hydrolysis or transesterification under appropriate conditions.
  • Flammability: Considered flammable; should be handled with care in laboratory settings.

Relevant Data

  • Flash Point: Approximately 25 °C.
  • Refractive Index: About 1.398 at 20 °C.
Applications

Isoamyl acetate has diverse applications across various industries:

  1. Food Industry:
    • Used as a flavoring agent due to its pleasant banana-like aroma; often found in candies, baked goods, and beverages.
  2. Fragrance Industry:
    • Employed in perfumes and cosmetics for its fruity scent profile.
  3. Solvent Use:
    • Acts as a solvent for resins, coatings, and inks due to its good solvency properties.
  4. Chemical Intermediate:
    • Utilized in organic synthesis as an intermediate for producing other chemicals.
  5. Biotechnology Applications:
    • Explored for use in enzymatic processes due to its compatibility with lipases .

Properties

CAS Number

123-92-2

Product Name

Isoamyl acetate

IUPAC Name

3-methylbutyl acetate

Molecular Formula

C7H14O2
CH3COO(CH2)2CH(CH3)2

CH3COO(CH2)2CH(CH3)2
C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3

InChI Key

MLFHJEHSLIIPHL-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
0.02 M
2 mg/mL at 25 °C
In water, 2000 mg/L at 25 °C
Soluble in 400 parts water ... Solubility of water in isoamyl acetate (25 °C) 1.6% by volume.
Miscible with alcohol, ether, ethyl acetate, amyl alcohol.
1:3 in 60% alcohol; miscible with most fixed oils
Solubility in water, g/100ml at 20 °C: 0.2
Soluble in ether, ethyl acetate and most fixed oils, slightly soluble in water, insoluble in glycerol and propylene glycol
1ml in 3ml 60% ethanol (in ethanol)
0.3%

Synonyms

3-Methyl-1-butanol Acetate; Isoamyl Ester Acetic Acid; Isopentyl Alcohol Acetate; 3-Methyl-1-butyl Acetate; 3-Methylbutyl Acetate; 3-Methylbutyl Ethanoate; Acetic Acid 3-Methyl-1-butyl Ester; Acetic Acid 3-Methylbutyl Ester; Acetic Acid Isopentyl Est

Canonical SMILES

CC(C)CCOC(=O)C

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